molecular formula C16H12Cl4N4O3S B14915989 2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B14915989
M. Wt: 482.2 g/mol
InChI Key: CNGPJOKJFLFXTJ-UHFFFAOYSA-N
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Description

2-Nitro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide: is a complex organic compound characterized by its nitro, trichloro, and benzamide functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of a benzamide precursor, followed by the introduction of trichloro and chlorophenyl groups through substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification processes, including recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed:

    Amines: Formed through the reduction of the nitro group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used to study the effects of nitro and trichloro groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs. The compound’s structure allows for modifications that can lead to the discovery of novel therapeutic agents.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Nitro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The trichloro and chlorophenyl groups can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-Nitro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C16H12Cl4N4O3S

Molecular Weight

482.2 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl4N4O3S/c17-10-6-2-3-7-11(10)21-15(28)23-14(16(18,19)20)22-13(25)9-5-1-4-8-12(9)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28)

InChI Key

CNGPJOKJFLFXTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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